3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Description
3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a triazolopyrimidine derivative characterized by a piperazine-linked triazolo[4,5-d]pyrimidine core, a cyclopentyl substituent, and a propan-1-one moiety. This compound belongs to a broader class of heterocyclic molecules with demonstrated pharmacological relevance, particularly in targeting receptors such as cannabinoid receptors (CB2) and epigenetic enzymes . The triazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets via hydrogen bonding and π-π stacking .
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-22-16-15(20-21-22)17(19-12-18-16)24-10-8-23(9-11-24)14(25)7-6-13-4-2-3-5-13/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONNOLSBABMEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM. These results indicate that the compound has a potent anti-proliferative effect on these cancer cell lines.
Analyse Biochimique
Biochemical Properties
It has been found to interact with CDK2, a cyclin-dependent kinase. CDK2 is an enzyme that plays a crucial role in cell cycle regulation, and the inhibition of CDK2 is a promising strategy for cancer treatment.
Cellular Effects
In cellular studies, 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines. It has also shown moderate activity against HepG-2 cells. These effects suggest that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being explored.
Molecular Mechanism
The molecular mechanism of action of 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one involves the inhibition of CDK2. This compound binds to CDK2, preventing it from performing its normal function in the cell cycle. This leads to alterations in cell cycle progression and the induction of apoptosis within cells.
Temporal Effects in Laboratory Settings
It has been observed that this compound has significant inhibitory activity against CDK2 over time.
Activité Biologique
The compound 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one , with CAS number 1060206-47-4 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N6O
- Molecular Weight : 342.40 g/mol
- Structure : Contains a cyclopentyl group linked to a piperazine moiety and a triazolo-pyrimidine component.
Research indicates that compounds similar to 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one often exhibit activity through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, triazolo-pyrimidine derivatives have been identified as potent inhibitors of deubiquitinating enzymes like USP28, which play critical roles in cancer progression by stabilizing oncogenic proteins such as c-Myc .
In Vitro Studies
In vitro assays have demonstrated that related triazolo-pyrimidine derivatives significantly inhibit cell proliferation in various cancer cell lines. For example:
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against cancer cell lines such as breast cancer and non-small cell lung cancer (NSCLC) .
In Vivo Studies
Preclinical studies involving animal models have suggested that these compounds may reduce tumor growth and improve survival rates when administered in conjunction with standard chemotherapy regimens. The efficacy of such compounds is often assessed through tumor volume measurements and survival analysis.
Case Study 1: USP28 Inhibition
A study focused on a triazolo-pyrimidine derivative reported that compound 19 (structurally similar to our compound) inhibited USP28 with an IC50 value of 1.1 μmol/L . This inhibition led to decreased levels of c-Myc and LSD1 in gastric cancer cells, indicating a potential therapeutic application for gastric and other cancers .
Case Study 2: Antiproliferative Activity
Another study evaluated the antiproliferative effects of pyrimidine derivatives against A431 vulvar epidermal carcinoma cells. The results indicated significant inhibition of cell migration and invasion at concentrations correlating with increased cytotoxicity .
Data Summary Table
| Study | Target | IC50 (μmol/L) | Effect |
|---|---|---|---|
| USP28 Inhibition | Gastric Cancer Cells | 1.1 | Decreased c-Myc and LSD1 levels |
| Antiproliferative | A431 Cells | Varies | Inhibition of cell proliferation and migration |
Applications De Recherche Scientifique
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival. A notable study highlighted the ability of related compounds to inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
Compounds containing piperazine and triazole structures have been linked to neuroprotective effects. These effects may involve:
- Antioxidant activity : Reducing oxidative stress in neuronal cells.
- Inhibition of neuroinflammation : Targeting inflammatory pathways that contribute to neurodegenerative diseases.
Case Studies
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro against S. aureus and E. coli. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines; reduced tumor size in xenograft models. |
| Study 3 | Neuroprotection | Showed antioxidant properties and reduced markers of neuroinflammation in animal models of neurodegeneration. |
Comparaison Avec Des Composés Similaires
Key Observations :
Substituent Effects : The cyclopentyl group in the target compound introduces steric bulk compared to the benzyl group in compound 7b, which may alter receptor binding kinetics . The propan-1-one chain enhances hydrogen-bonding capacity relative to acetyl in 7b .
Synthetic Flexibility : Piperazine intermediates (e.g., compound 6) are commonly functionalized via nucleophilic acylations or alkylations, as seen in the synthesis of 7b and the target compound .
Core Heterocycle : Triazolo[4,5-d]pyrimidines exhibit greater metabolic stability than pyrazolo[3,4-d]pyrimidines (e.g., compound 2) due to reduced susceptibility to oxidation .
Pharmacological and Target Affinity Comparisons
Key Findings :
Epigenetic Modulation : Compound 6 demonstrates dual inhibition of HDAC and EZH2, highlighting the scaffold’s versatility. The target compound’s cyclopentyl group may confer selectivity over benzyl-containing analogs .
Anti-Thrombotic Activity : General triazolo[4,5-d]pyrimidines exhibit antiplatelet effects (IC50 ~ 1 μM), though substituent-specific data for the target compound remain unreported .
Méthodes De Préparation
Condensation of 1,3-Di-Keto Compounds with Amino-Triazoles
A widely adopted method involves the condensation of 1,3-di-keto intermediates (e.g., 2 ) with 5-amino-4H-1,2,4-triazole derivatives (3 ) under acidic or basic conditions. This reaction proceeds via cyclodehydration, forming the fused triazolopyrimidine ring system. For example, heating 2 and 3 in acetic acid at 80–100°C for 6–12 hours yields the 7-hydroxytriazolopyrimidine intermediate (4 ) with >75% efficiency.
Key Conditions:
-
Solvent: Acetic acid or DMF
-
Temperature: 80–100°C
-
Catalysts: None required (self-condensation)
Chlorination for Reactivity Enhancement
The 7-hydroxyl group in 4 is replaced with chlorine using phosphoryl chloride (POCl₃) to form 7-chlorotriazolopyrimidine (5 ). This step enhances electrophilicity for subsequent nucleophilic substitutions.
Reaction Parameters:
Introduction of the Methyl Group at the 3-Position
The 3-methyl group on the triazolo ring is critical for biological activity and is introduced via two strategies:
Direct Methylation of Triazolo Intermediates
Methylation of pre-formed triazolopyrimidine derivatives using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) achieves regioselective methylation at the 3-position. For instance, treating 5 with CH₃I in DMF at 60°C for 3 hours yields 3-methyl-7-chlorotriazolopyrimidine (6 ) with >80% yield.
Optimization Note:
-
Excess methylating agent (1.5–2 equivalents) minimizes di-methylation byproducts.
Pre-Functionalization of Triazole Precursors
Alternately, 5-amino-1-methyl-1H-1,2,4-triazole may serve as the starting material, eliminating the need for post-cyclization methylation. This route reduces step count but requires specialized triazole precursors.
Piperazine Ring Attachment
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core.
SNAr with Piperazine Derivatives
Reaction of 6 with piperazine in anhydrous toluene at 100°C for 8–12 hours substitutes the chlorine atom, yielding 7-piperazinyltriazolopyrimidine (7 ).
Critical Parameters:
Protecting Group Strategies
To prevent over-alkylation, the secondary amine of piperazine is often protected with tert-butoxycarbonyl (Boc) groups. Deprotection using HCl/dioxane post-coupling restores the free amine.
Cyclopentyl Group Addition
The cyclopentyl moiety is introduced via alkylation of the piperazine nitrogen.
Alkylation with Cyclopentyl Halides
Treatment of 7 with cyclopentyl bromide in acetonitrile using K₂CO₃ as a base at 80°C for 6 hours installs the cyclopentyl group, yielding 8 .
Yield Optimization:
Reductive Amination
An alternative route employs reductive amination using cyclopentanone and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids halide byproducts but requires strict pH control (pH 5–6).
Final Coupling with Propan-1-One
The propan-1-one group is attached via a nucleophilic acyl substitution or ketone coupling.
Acylation with Propanoyl Chloride
Reaction of 8 with propanoyl chloride in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature forms the final compound.
Conditions:
Palladium-Catalyzed Coupling
For sterically hindered intermediates, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with propanone boronic esters may be employed, though this is less common.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization for cost, safety, and environmental impact:
Table 1: Comparison of Synthetic Routes
Key Industrial Advancements:
-
Continuous Flow Chemistry: Reduces reaction times from hours to minutes for steps like chlorination and methylation.
-
Catalytic Recycling: Rhodium-on-charcoal catalysts enable >95% recovery in reductive amination steps.
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry of the triazole ring and piperazine connectivity. Key signals include:
- Triazole protons : Downfield shifts (~8.5–9.0 ppm) due to aromaticity .
- Piperazine CH groups : Multiplet signals at 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 433.23) .
- HPLC Purity : Use reverse-phase C18 columns (acetonitrile/water gradients) to ensure ≥95% purity, critical for biological assays .
What in vitro biological screening strategies are recommended for initial pharmacological profiling?
Basic Research Question
- Anticancer Activity : Screen against NCI-60 cell lines, focusing on IC values in leukemia (e.g., K562) and solid tumors (e.g., MCF-7). Triazolo-pyrimidines often inhibit tubulin polymerization (IC ~1–10 µM) or kinase pathways (e.g., PI3K/AKT) .
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤50 µg/mL considered active) .
- Cytotoxicity Controls : Include HEK293 normal cells to assess selectivity indices (SI >3 favorable) .
How can conflicting data on biological activity be resolved for this compound?
Advanced Research Question
Contradictions in potency (e.g., variable IC across studies) may arise from:
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous buffers .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
- Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Case Study : A structurally similar triazolo-pyrimidine showed inconsistent tubulin inhibition due to variable assay temperatures (4°C vs. 37°C). Standardizing conditions resolved discrepancies .
What computational and experimental strategies elucidate the mechanism of action?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or kinases (e.g., EGFR). Key binding residues for triazolo-pyrimidines include β-tubulin’s Thr179 and Asp177 .
- SAR Analysis : Compare analogs (e.g., cyclopentyl vs. phenyl substitutions) to identify critical pharmacophores. For example, bulkier substituents enhance tubulin binding but reduce solubility .
- Cellular Pathway Mapping : Employ RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .
How can structural modifications improve pharmacokinetic properties?
Advanced Research Question
- Bioavailability Enhancement :
- LogP Optimization : Reduce hydrophobicity (target LogP ~2–3) via polar groups (e.g., morpholine instead of cyclopentyl) .
- Metabolic Blocking : Fluorinate the triazole ring (C-5 position) to slow CYP3A4-mediated oxidation .
- Plasma Stability : Introduce PEGylated prodrugs to extend half-life in rodent models .
What analytical techniques validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to tubulin or kinases by measuring protein thermal stability shifts post-treatment .
- Immunofluorescence : Visualize microtubule disruption (e.g., fragmented spindle structures in HeLa cells) .
- SPR/BLI Binding : Quantify affinity (K) using surface plasmon resonance or bio-layer interferometry with purified targets .
How should researchers address discrepancies in reported spectral data?
Advanced Research Question
Conflicting NMR or IR spectra may stem from:
- Tautomeric Forms : Triazolo-pyrimidines exhibit pH-dependent tautomerism (1H vs. 2H triazole forms). Use DO exchange experiments to stabilize dominant forms .
- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted piperazine) and employ 2D NMR (COSY, HSQC) for unambiguous assignments .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
